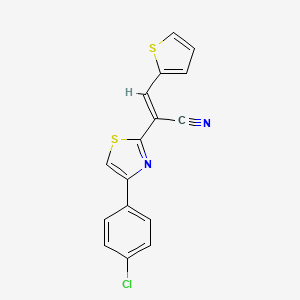

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative with a molecular formula of C₁₆H₉ClN₂S₂ and a molecular weight of 328.83 g/mol . Its structure features a thiophene ring at the β-position and a 4-(4-chlorophenyl)-substituted thiazole ring at the α-position of the acrylonitrile backbone, stabilized in the E-configuration. The compound is synthesized via an aldol condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and thiophene-2-carbaldehyde in ethanol with piperidine as a catalyst .

Properties

IUPAC Name |

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBZPGMSSKBDQM-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

IC50 Values

The efficacy of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has been evaluated through IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%. Below is a summary of findings from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.16 | |

| A549 (lung cancer) | 0.12 | |

| HCT116 (colon cancer) | 5.48 | |

| NUGC (gastric cancer) | 25 nM |

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The proposed mechanism of action includes the inhibition of DNA synthesis and interference with cell cycle progression. The compound may also induce apoptosis in cancer cells, as evidenced by morphological changes observed in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has demonstrated significant antimicrobial activity.

Minimum Inhibitory Concentration (MIC)

The antimicrobial effectiveness was assessed using MIC values against various pathogens:

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have investigated the biological activity of related compounds with similar structures:

- Thiazole Derivatives : A study on thiazole derivatives showed that compounds with similar structural motifs exhibited significant antiproliferative activity against various cancer cell lines, reinforcing the potential of thiazole-containing compounds in cancer therapy .

- Pyrazole Incorporation : Research involving pyrazole derivatives incorporating thiazole and thiophene rings revealed enhanced anticancer activity, suggesting that modifications to these scaffolds could lead to improved therapeutic agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The thiophene moiety in the target compound contributes to π-conjugation, similar to TP1, which uses a diphenylamino-thiophene group for intramolecular charge transfer (ICT) in cyanide sensing . Replacement of thiophene with pyridine (7f) or furan (7g) alters melting points and solubility, with furan derivatives showing higher thermal stability (e.g., 7g: 185–187°C vs. 7f: 155–157°C) .

Synthetic Methods: The target compound is synthesized using piperidine as a base , whereas analogs like 7a–k employ triethylamine in ethanol, suggesting flexibility in catalyst choice for aldol condensations .

Functional and Application-Based Comparisons

Photophysical Properties

- BTCNA ((E)-6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)naphthalen-2-yl acetate), a naphthalene-containing analog, exhibits strong fluorescence, highlighting the role of extended π-systems in optical materials . The target compound’s thiophene-thiazole system may offer tunable emission properties for organic electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.